3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile

Suzuki-Miyaura cross-coupling Palladium catalysis Heterocyclic building blocks

This compound is a strategic intermediate for medicinal chemistry programs targeting BTK and Syk kinases. The 3-bromo substituent is a critical vector for palladium-catalyzed cross-coupling, enabling the synthesis of diverse analog libraries. The 7-carbonitrile group is a known pharmacophore for Syk/BTK inhibition, while the N1-methyl group enhances metabolic stability. Unlike non-halogenated analogs, this building block supports late-stage diversification and halogen bonding in target engagement.

Molecular Formula C7H5BrN4
Molecular Weight 225.049
CAS No. 2243504-52-9
Cat. No. B2474378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile
CAS2243504-52-9
Molecular FormulaC7H5BrN4
Molecular Weight225.049
Structural Identifiers
SMILESCN1C=C(N2C1=C(C=N2)C#N)Br
InChIInChI=1S/C7H5BrN4/c1-11-4-6(8)12-7(11)5(2-9)3-10-12/h3-4H,1H3
InChIKeyLXCHCHJORIFXAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile (CAS 2243504-52-9): A Differentiated Heterocyclic Building Block for Kinase-Targeted Synthesis


3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile (CAS 2243504-52-9) is a heterocyclic building block belonging to the imidazo[1,2-b]pyrazole class [1]. It features a fused imidazole-pyrazole core with a nitrile group at position 7, a methyl group at position 1, and a bromine atom at position 3 [1]. This compound is also referenced as 3-bromo-1-methyl-1H-pyrazolo[1,5-a]imidazole-7-carbonitrile, reflecting potential tautomerism . The imidazo[1,2-b]pyrazole scaffold is widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors, including Bruton's tyrosine kinase (BTK) modulators [2].

Why Generic Imidazo[1,2-b]pyrazoles Cannot Substitute for 3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile


Imidazo[1,2-b]pyrazoles are not interchangeable due to the unique reactivity and biological implications of their substitution pattern. The 3-bromo substituent on this compound serves as a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling divergent synthesis of compound libraries that non-halogenated analogs cannot achieve [1]. Additionally, the 7-carbonitrile group is a known pharmacophore for spleen tyrosine kinase (Syk) and BTK inhibition, with the N1-methyl group modulating both metabolic stability and target binding [2]. Simply substituting this compound with a non-halogenated or differently substituted imidazo[1,2-b]pyrazole would eliminate the capacity for specific chemical diversification and potentially abolish key kinase interactions, thereby invalidating the synthetic or biological objectives of a project.

Quantitative Differentiation Evidence for 3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile


Superior Reactivity of the 3-Bromo Substituent in Palladium-Catalyzed Cross-Coupling

The 3-bromo substituent on the imidazo[1,2-b]pyrazole scaffold exhibits superior performance in Suzuki-Miyaura cross-coupling reactions compared to iodo analogs, primarily due to a reduced propensity for undesired dehalogenation side reactions [1]. This characteristic is crucial for achieving higher yields and purity in the synthesis of complex drug-like molecules. While direct data for this exact compound is not reported, the class-level evidence for bromopyrazoles demonstrates a clear advantage over iodo counterparts in palladium-mediated transformations.

Suzuki-Miyaura cross-coupling Palladium catalysis Heterocyclic building blocks Dehalogenation resistance

Potential for Generating BTK Inhibitor Candidates via Late-Stage Functionalization

The imidazo[1,2-b]pyrazole core is a privileged scaffold in BTK inhibitor design, as evidenced by BeiGene's patent US 9,556,188, which covers numerous substituted imidazo[1,2-b]pyrazoles as BTK modulators with IC50 values ≤ 10 μM [1]. While the specific 3-bromo-1-methyl derivative's IC50 is not publicly disclosed, its structure maps directly onto the general formula in the patent. This compound is positioned as an ideal intermediate for installing diverse functional groups at the 3-position via cross-coupling, enabling rapid exploration of structure-activity relationships around the BTK pharmacophore.

Bruton's tyrosine kinase (BTK) Kinase inhibitors Medicinal chemistry Structure-activity relationship (SAR)

Unique Structural Differentiation from Non-Halogenated Analog (CAS 135830-04-5)

A direct structural comparison with the non-brominated analog, 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 135830-04-5), reveals a critical difference: the bromine atom at position 3. This halogen not only provides a site for further functionalization but also increases molecular weight (225.05 vs. 146.15 g/mol) and lipophilicity , which can significantly influence pharmacokinetic properties and target binding. The bromine also offers opportunities for halogen bonding interactions with biological targets, an advantage absent in the non-halogenated analog.

Halogen bonding Electrophilic substitution Chemical diversity Molecular complexity

Optimal Procurement Scenarios for 3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile


Divergent Synthesis of Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

Medicinal chemistry teams focused on developing novel BTK or Syk inhibitors can utilize this compound as a key intermediate. The 3-bromo substituent serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions, allowing for the rapid exploration of diverse aryl and heteroaryl groups at the 3-position [1]. This enables the construction of focused compound libraries for structure-activity relationship (SAR) studies, leveraging the imidazo[1,2-b]pyrazole scaffold's known kinase inhibitory activity [2].

Targeted Synthesis of BTK Modulators Based on Patent-Backed Pharmacophore

In line with BeiGene's patent (US 9,556,188), this compound can be employed to prepare analogs of the disclosed BTK inhibitors. By installing various substituents at the bromine position, researchers can explore modifications that may improve potency, selectivity, or pharmacokinetic properties relative to known BTK inhibitors. This approach provides a legal and efficient path to novel chemical entities with potential therapeutic applications in B-cell malignancies [2].

Development of Halogen-Enriched Chemical Probes for Target Engagement Studies

The presence of the bromine atom not only facilitates synthetic modification but also offers potential for halogen bonding with biological targets. This feature can be exploited to design chemical probes with enhanced binding affinity or selectivity. Additionally, the bromine atom can serve as a heavy atom for X-ray crystallography studies, aiding in the structural determination of protein-ligand complexes [3].

Quote Request

Request a Quote for 3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.